

Application Notes and Protocols for Amoxicillin

Sample Preparation in Plasma

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Compound of Interest

Compound Name: Amoxicillin D4

Cat. No.: B1151948

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of amoxicillin from plasma samples. The described methods—Protein Precipitation, Solid-Phase Extraction, and a combined Protein Precipitation with Liquid-Liquid Back-Extraction—are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Accurate quantification of amoxicillin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Due to the complex nature of plasma, effective sample preparation is imperative to remove proteins and other interfering substances that can compromise the analytical results. This document outlines validated methods to ensure reliable and reproducible quantification of amoxicillin.

General Laboratory Practices & Sample Stability

Storage and Handling:

- Amoxicillin in plasma is stable for up to 24 hours at 4-6°C.[1]
- For long-term storage, plasma samples should be kept at -80°C, where amoxicillin is stable for up to one year.[1]

- Repeated freeze-thaw cycles should be avoided, although amoxicillin has been shown to be stable for up to three cycles.^[2]

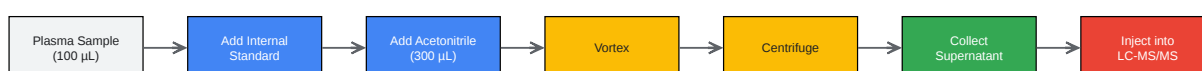
Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. It is particularly useful for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose.^{[2][3]}

Experimental Protocol

- **Sample Thawing:** Thaw frozen plasma samples at room temperature ($25 \pm 1^{\circ}\text{C}$) and vortex to ensure homogeneity.
- **Internal Standard (IS) Spiking:** To 100 μL of the plasma sample in a microcentrifuge tube, add 50 μL of the internal standard solution (e.g., amoxicillin-d4 at 400 ng/mL in methanol).
- **Precipitation:** Add 300 μL of ice-cold acetonitrile to the sample.
- **Vortexing:** Vortex the mixture vigorously for 3-5 minutes to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the tubes at $16,000 \times g$ for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube or a 96-well plate.
- **Dilution (Optional but Recommended):** Dilute the supernatant 1:3 with water before injection to reduce the organic solvent content, which can improve chromatographic peak shape.
- **Injection:** Inject an appropriate volume (e.g., 2-10 μL) into the LC-MS/MS system.

Workflow Diagram



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Protein Precipitation Workflow

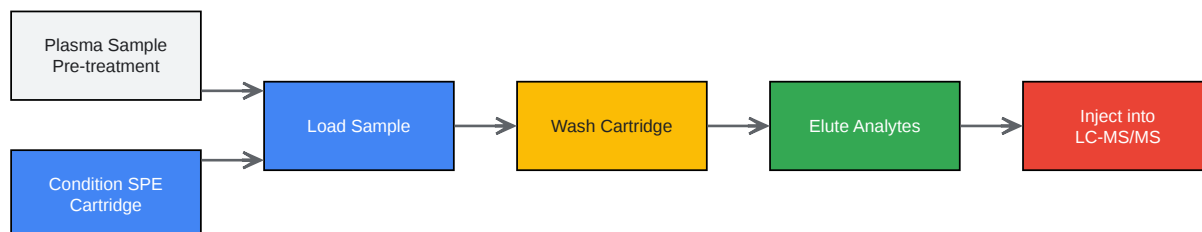
Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by effectively removing salts and phospholipids. Oasis HLB cartridges are commonly used for the extraction of amoxicillin from plasma.

Experimental Protocol

- Sample Pre-treatment:
 - To 250 μ L of plasma, add 5 μ L of internal standard (e.g., cephalexin at 20 μ g/mL).
 - Add 450 μ L of ultrapure water and vortex.
- Cartridge Conditioning: Condition an Oasis HLB 1cc (30 mg) cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of 1% (v/v) formic acid in water.
 - Follow with a second wash of 1 mL of ultrapure water.
- Elution: Elute the amoxicillin and internal standard with 950 μ L of a 50:50 (v/v) mixture of acetonitrile and water.
- Post-Elution Modification: Add 50 μ L of a 2% formic acid in 50:50 (v/v) acetonitrile:water solution to the eluate and vortex.
- Injection: Inject an appropriate volume into the LC-MS/MS system.

Workflow Diagram



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Solid-Phase Extraction Workflow

Method 3: Protein Precipitation with Liquid-Liquid Back-Extraction

This method combines the simplicity of protein precipitation with the selectivity of liquid-liquid extraction to achieve a high degree of sample cleanup.

Experimental Protocol

- Initial Protein Precipitation:
 - To 100 μL of human plasma, add 300 μL of ice-cold acetonitrile containing the internal standard.
 - Vortex for 5 minutes.
 - Centrifuge at 16,000 $\times g$ for 10 minutes at 4°C.
- Supernatant Collection: Transfer 250 μL of the supernatant to a new 1.5 mL tube.
- Liquid-Liquid Back-Extraction:
 - Add 100 μL of distilled water and 350 μL of dichloromethane to the supernatant.
 - Vortex for 10 minutes.
 - Centrifuge at 16,000 $\times g$ for 10 minutes at 4°C.

- Aqueous Layer Collection: Carefully collect the upper aqueous layer containing the amoxicillin.
- Injection: Inject an appropriate volume into the LC-MS/MS system.

Workflow Diagram



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PPT with LLE Workflow

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods based on published literature.

Table 1: Method Validation Parameters for Amoxicillin in Plasma

Parameter	Protein Precipitation	Solid-Phase Extraction	PPT with LLE
Linearity Range (ng/mL)	10 - 15,000	100 - 15,000	10 - 15,000
Lower Limit of Quantification (LLOQ) (ng/mL)	10	100	10
Recovery (%)	>80	~96.6	Not Explicitly Stated
Intra-day Precision (%CV)	≤7.08	≤3.53 at LLOQ	≤7.08
Inter-day Precision (%CV)	≤7.08	≤5.63 at LLOQ	≤7.08
Intra-day Accuracy (%RE)	-1.26 to 10.9	-1.81 at LLOQ	-1.26 to 10.9
Inter-day Accuracy (%RE)	-1.26 to 10.9	Not Explicitly Stated	-1.26 to 10.9

Table 2: Chromatographic and Mass Spectrometric Conditions Overview

Parameter	Example Conditions
Analytical Column	C18 reverse-phase (e.g., Poroshell 120 EC-C18)
Mobile Phase	Gradient of 0.1% aqueous formic acid and acetonitrile
Flow Rate	0.5 mL/min
Ionization Mode	Negative Electrospray Ionization (ESI-)
MRM Transition (Amoxicillin)	m/z 363.9 → 223.1
Internal Standard	4-hydroxytolbutamide, amoxicillin-d4, cephalixin, gemifloxacin

Conclusion

The choice of sample preparation technique for amoxicillin in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis. Solid-phase extraction provides cleaner extracts, which can lead to improved assay sensitivity and reduced matrix effects. The combined protein precipitation and liquid-liquid back-extraction method offers a balance of simplicity and enhanced cleanup. All presented methods have been validated and are suitable for the reliable quantification of amoxicillin in plasma for research and clinical applications.

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